4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide”, related compounds such as 1,2,4-Benzothiadiazines have been synthesized via a Curtius rearrangement . This involves the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas .Scientific Research Applications
Synthesis Techniques and Derivatives : Novel methods for synthesizing 1,2,4-thiadiazinane 1,1-dioxides have been developed, involving reactions of β-aminoethane sulfonamides with various methylene donors (Khumalo et al., 2018). Additionally, the synthesis of derivatives such as 2,3,5,6-tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides from methyl (styrylsulfonyl)acetate has been explored (Takahashi & Yuda, 1996).
Chemical Reactivity and Applications : A review focused on the synthetic approaches and chemical reactivity of thiazinane derivatives, including their potential in treating diseases and their use in drug development, highlights the significance of these compounds in medicinal chemistry (Hassan et al., 2020).
Biological Activities and Potential Therapeutics : Research on biologically active derivatives such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides indicates their potential in developing antibacterial and antioxidant agents (Zia-ur-Rehman et al., 2009). Moreover, studies on 2,1-benzothiazine-2,2-dioxide derivatives have shown their inhibitory activities against monoamine oxidases, suggesting therapeutic applications in neuropsychiatric disorders (Ahmad et al., 2018).
Anticonvulsant and Vasodilator Activities : Some substituted 1,3,4-thiadiazoles, structurally related to 1,4-thiazinane 1,1-dioxides, have been identified as potent anticonvulsants, with certain derivatives exhibiting significant efficacy without sedation or lethality (Chapleo et al., 1986).
Applications in Medicinal Chemistry : The use of thiomorpholine and thiomorpholine 1,1-dioxide as building blocks in medicinal chemistry, including their role in developing novel therapeutic agents, has been documented. This highlights the broader significance of thiazinane derivatives in drug discovery (Walker & Rogier, 2013).
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-11-2-4-12(5-3-11)10-13-6-8-16(14,15)9-7-13/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMXBVPRZGFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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